N'-(1,3-thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(1,3-thiazol-2-yl)benzohydrazide is a heterocyclic compound that contains both a thiazole ring and a benzohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-thiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminothiazole with benzoyl hydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or benzohydrazide moiety .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-(1,3-thiazol-2-yl)benzohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzothiazol-2-yl)benzohydrazide
- N’-(1,3-thiazol-2-yl)benzohydrazide derivatives with various substituents
Uniqueness
N’-(1,3-thiazol-2-yl)benzohydrazide is unique due to its specific combination of the thiazole ring and benzohydrazide moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of its functional groups .
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N'-(1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)12-13-10-11-6-7-15-10/h1-7H,(H,11,13)(H,12,14) |
InChI Key |
VSFDRNSITVSVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC=CS2 |
Origin of Product |
United States |
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